2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
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Overview
Description
2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to enhance the efficiency of the synthesis process while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
- 3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a]pyrazole
Uniqueness
2-(4-fluorophenyl)-3a,9-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is unique due to its specific structural features, such as the presence of both fluorophenyl and diphenyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C26H22FN3O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2,7-diphenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C26H22FN3O2/c27-20-12-14-21(15-13-20)30-24(31)22-23(18-8-3-1-4-9-18)28-16-7-17-29(28)26(22,25(30)32)19-10-5-2-6-11-19/h1-6,8-15,22-23H,7,16-17H2 |
InChI Key |
ORAGLOOZRWYGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(=O)N(C(=O)C3(N2C1)C4=CC=CC=C4)C5=CC=C(C=C5)F)C6=CC=CC=C6 |
Origin of Product |
United States |
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